thermodynamic data for N-(3-methylbutan-2-yl)cyclohexanamine
thermodynamic data for N-(3-methylbutan-2-yl)cyclohexanamine
An In-Depth Technical Guide to the Thermodynamic Landscape of N-(3-methylbutan-2-yl)cyclohexanamine
Authored by: A Senior Application Scientist
Abstract
In the realm of pharmaceutical sciences and drug development, a profound understanding of the physicochemical properties of a molecule is paramount to predicting its behavior, from synthesis and formulation to its ultimate fate in a biological system. This technical guide provides a comprehensive framework for the determination and application of thermodynamic data for the novel amine, N-(3-methylbutan-2-yl)cyclohexanamine. While specific experimental data for this compound is not yet publicly available, this paper serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational workflows necessary to elucidate the thermodynamic profile of this and similar molecules. By leveraging established principles and data from analogous structures, we present a clear pathway for obtaining essential parameters such as enthalpy of formation, Gibbs free energy, entropy, heat capacity, and pKa. This guide is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each methodological choice, thereby empowering researchers to generate robust and reliable thermodynamic data for their compounds of interest.
The Imperative of Thermodynamic Data in Drug Development
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with data. Among the most critical are thermodynamic parameters, which govern the stability, solubility, and reactivity of a molecule. For an amine like N-(3-methylbutan-2-yl)cyclohexanamine, these properties are of profound importance. Amines are a cornerstone of medicinal chemistry, and their basicity, governed by the pKa, dictates their charge state at physiological pH, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, thermodynamic data such as the enthalpy of formation and Gibbs free energy provide insights into the energetic favorability of different conformational states and the potential for intermolecular interactions, which are at the heart of drug-receptor binding.[1] A comprehensive thermodynamic understanding allows for the rational design of formulation strategies, the prediction of chemical stability under various storage conditions, and the modeling of its behavior in complex biological milieu.[2]
A Dual-Pronged Approach to Data Acquisition: Experimental and Computational Strategies
The elucidation of the thermodynamic properties of N-(3-methylbutan-2-yl)cyclohexanamine necessitates a synergistic approach, combining rigorous experimental measurements with the predictive power of computational chemistry. This dual strategy provides a self-validating system where experimental data can benchmark and refine computational models, and in turn, computational models can guide experimental design and provide insights into properties that are difficult to measure directly.
Experimental Determination of Thermodynamic Properties
The experimental workflow for characterizing the thermodynamic properties of a novel compound is a multi-step process that begins with the pure, well-characterized substance.
Prior to any thermodynamic measurements, the synthesis and purification of N-(3-methylbutan-2-yl)cyclohexanamine to a high degree of purity (>97%) is essential.[3][4] The identity and purity of the compound should be confirmed using standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis.
The following experimental protocols are fundamental to acquiring the core .
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Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Behavior:
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Accurately weigh a small sample (1-5 mg) of the purified compound into an aluminum DSC pan and hermetically seal it.
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Place the sample pan and an empty reference pan into the DSC cell.
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Equilibrate the system at a low temperature (e.g., -50 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.
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Record the heat flow as a function of temperature. The resulting thermogram will reveal the melting point, enthalpy of fusion, and the heat capacity of the solid and liquid phases.[5]
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Vapor Pressure Measurement via the Transpiration Method:
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A stream of an inert gas (e.g., nitrogen) is passed at a known and constant flow rate through a saturator containing the sample at a constant temperature.
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The gas becomes saturated with the vapor of the substance.
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The amount of substance transported by the gas is determined by trapping and quantifying the vapor downstream (e.g., by gas chromatography or by gravimetric analysis of a cold trap).
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The vapor pressure at that temperature can then be calculated from the amount of substance transported and the volume of the carrier gas.
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By repeating this measurement at different temperatures, the temperature dependence of the vapor pressure can be established.
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Isothermal Titration Calorimetry (ITC) for pKa Determination:
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Prepare a solution of the amine of known concentration in a suitable buffer.
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Fill the ITC sample cell with this solution.
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Fill the injection syringe with a standardized solution of a strong acid (e.g., HCl).
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Perform a series of small, sequential injections of the acid into the amine solution while monitoring the heat change.
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The resulting binding isotherm can be fitted to a suitable model to determine the pKa and the enthalpy of protonation.
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Illustrative Experimental Workflow
Caption: Experimental workflow for thermodynamic characterization.
Computational Prediction of Thermodynamic Properties
Computational chemistry offers a powerful and cost-effective means of predicting thermodynamic properties, particularly for novel molecules where experimental data is scarce.
A common and reliable approach involves the use of quantum mechanical calculations, often in combination with statistical mechanics. High-level composite methods, such as the G3 or G4 theories, or well-benchmarked density functional theory (DFT) methods, can provide accurate gas-phase enthalpies of formation.[6]
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Conformational Search: The first step is to perform a thorough conformational search for N-(3-methylbutan-2-yl)cyclohexanamine to identify the lowest energy conformers. This is crucial as the overall thermodynamic properties are a population-weighted average of the properties of the individual conformers.
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Geometry Optimization and Frequency Calculation: Each of the low-energy conformers is then subjected to geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that a true energy minimum has been found.
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Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/def2-TZVPP).[7]
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Calculation of Thermodynamic Properties: The output from the frequency calculations provides the necessary information to calculate the enthalpy, entropy, and Gibbs free energy at different temperatures using standard statistical mechanics principles.[7]
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pKa Prediction: The pKa can be predicted using various computational methods, including those based on the calculation of the Gibbs free energy of the protonation-deprotonation reaction in a continuum solvent model.[8]
Illustrative Computational Workflow
Caption: Computational workflow for thermodynamic prediction.
Expected Thermodynamic Data and Interpretation
While we await experimental determination for our target molecule, we can draw upon data from structurally related compounds to provide an informed estimate of the expected values.
| Thermodynamic Property | Related Compound | Value | Significance for N-(3-methylbutan-2-yl)cyclohexanamine |
| Normal Boiling Point | 2-amino-3-methylbutane | 90-92 °C | Provides an estimate for the volatility and aids in the design of purification methods like distillation. |
| Density (liquid) | 2-amino-3-methylbutane | ~0.75 g/cm³ | Important for formulation and process design calculations. |
| Enthalpy of Vaporization (ΔH_vap) | Cyclohexanamine | 44.2 ± 0.4 kJ/mol | A measure of the intermolecular forces in the liquid phase. Higher values suggest stronger interactions. |
| Heat Capacity (Cp, liquid) | Cyclohexanamine | ~200 J/(mol·K) | Essential for heat transfer calculations in process scale-up. |
| pKa | Cyclohexylamine | 10.6 | A critical parameter for predicting the ionization state at physiological pH, which influences solubility and membrane permeability. |
Data for related compounds sourced from the NIST/TRC Web Thermo Tables and other literature.[5][9]
Conclusion and Future Directions
The thermodynamic characterization of N-(3-methylbutan-2-yl)cyclohexanamine is a critical step in its development as a potential pharmaceutical agent. This technical guide has laid out a comprehensive, dual-pronged strategy for obtaining the necessary data through a combination of established experimental techniques and robust computational methods. The provided protocols for DSC, vapor pressure measurement, and ITC, along with the detailed computational workflow, offer a clear roadmap for researchers.
The true power of this approach lies in the synergy between experiment and theory. The initial computational predictions can guide the experimental design, for example, by suggesting the temperature range for vapor pressure measurements. In turn, the experimental data will serve as a crucial benchmark for refining the computational models, leading to a more accurate and comprehensive understanding of the molecule's thermodynamic landscape.
Future work should focus on the execution of these experimental protocols to generate a complete set of . This data will be invaluable for the rational design of drug delivery systems, the prediction of its ADME properties, and the overall acceleration of its development timeline.
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